- Novel substituted pyrazolopiperazines as casein kinase 1δ/ε inhibitors and their preparation, United States, , ,
Cas no 94994-15-7 (Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate)
![Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate structure](https://es.kuujia.com/scimg/cas/94994-15-7x500.png)
94994-15-7 structure
Nombre del producto:Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Número CAS:94994-15-7
MF:C11H18O3
Megavatios:198.258823871613
MDL:MFCD20275559
CID:1024138
PubChem ID:46864123
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- methyl 1-(hydroxymethyl)bicyclo[2.2.2]octane-4-carboxylate
- Methyl 4-(hydroxymethyl)bicyclo-[2.2.2]octane-1-carboxylate
- AK101586
- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-(hydroxymethyl)-, methyl ester
- 4-Hydroxymethyl-bicyclo[2.2.2]octane-1-carboxylic acid methyl ester
- CNDFZCWNUACFHZ-UHFFFAOYSA-N
- FCH1785571
- OR350282
- AX8233125
- Z5393
- ST24025334
- A25965
- F10037
- MFCD20275559
- SCHEMBL10164849
- CS-W022840
- A1-01467
- Z1509059153
- DTXSID70676958
- Methyl4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- AKOS015851378
- DB-080160
- DS-2439
- 94994-15-7
- SY114727
- EN300-198570
-
- MDL: MFCD20275559
- Renchi: 1S/C11H18O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-8H2,1H3
- Clave inchi: CNDFZCWNUACFHZ-UHFFFAOYSA-N
- Sonrisas: O=C(C12CCC(CC1)(CO)CC2)OC
Atributos calculados
- Calidad precisa: 198.126
- Masa isotópica única: 198.126
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 222
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 46.5
- Xlogp3: 1
Propiedades experimentales
- Denso: 1.175
- Punto de ebullición: 274.1°C at 760 mmHg
- Punto de inflamación: 108.7°C
- índice de refracción: 1.527
- PSA: 46.53000
- Logp: 1.49230
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,Room Temperature
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130056-100g |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 100g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ143-50mg |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 50mg |
279.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D605605-250mg |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 250mg |
$160 | 2023-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-1G |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 1g |
¥ 2,494.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-10G |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 10g |
¥ 12,474.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3819-100G |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 97% | 100g |
¥ 64,864.00 | 2023-04-12 | |
abcr | AB439919-5 g |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, 95%; . |
94994-15-7 | 95% | 5g |
€1,156.20 | 2023-04-22 | |
Enamine | EN300-198570-5.0g |
methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 95.0% | 5.0g |
$377.0 | 2025-02-20 | |
TRC | M238515-250mg |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 250mg |
$ 515.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y0983237-1g |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate |
94994-15-7 | 95% | 1g |
$330 | 2024-08-02 |
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 1 h, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 1 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -40 °C; 1 h, -25 °C
1.2 Reagents: Sodium borohydride Solvents: Water ; rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt
1.2 Reagents: Sodium borohydride Solvents: Water ; rt → 0 °C; 0 °C; 45 min, 0 °C; 45 min, rt
Referencia
- Preparation of amide containing heterobicyclic metalloprotease inhibitors, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 12 h, 25 °C
1.2 Reagents: Methanol ; 10 °C; 2 h, 25 °C
1.2 Reagents: Methanol ; 10 °C; 2 h, 25 °C
Referencia
- Monocarboxylic acid transporter 4 (mct4) modulators and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C → rt
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
Referencia
- Preparation of pyrazolopyrimidine derivative and its application in medicine, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referencia
- Polymerizable compound, and its use in polymerizable liquid crystal composition for making optically anisotropic body showing reduced alignment defect and discoloration, Japan, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt
1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt
Referencia
- Electrochemically driven cross-electrophile coupling of alkyl halidesNature (London, 2022, 604(7905), 292-297,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: p-Xylene ; 24 h, 2000 psi, 200 °C
Referencia
- Synthesis of bicyclo[2.2.2]octane derivatives, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 2 h, 25 °C
Referencia
- Preparation of phenyl-[1,3]dioxolo[4,5-c]pyridinyl-(hetero)aryl-methyl-1H-benzo[d]imidazole-carboxylic acid derivatives as GLP-1 receptor modulators, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 20 min, 0 °C; 2.5 h, rt
1.2 Reagents: Water ; 2 h, rt
1.2 Reagents: Water ; 2 h, rt
Referencia
- Synthesis, biodistribution and PET studies in rats of 18F-Labeled bridgehead fluoromethyl analogues of WAY-100635Nuclear Medicine and Biology, 2012, 39(7), 1068-1076,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ; 1 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium borohydride ; 1 h, 25 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium borohydride ; 1 h, 25 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Process for preparation of cyclopropylamine compound as lsd1 inhibitor and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ; 2 h, 0 °C
1.3 Reagents: Water
1.2 Reagents: Sodium borohydride Solvents: Acetonitrile ; 2 h, 0 °C
1.3 Reagents: Water
Referencia
- Preparation of camptothecin compound and application, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referencia
- Nitrogen-containing tricyclic compound and pharmaceutical use thereof, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; -20 °C; -20 °C → 24 °C; 16 h, 24 °C; 24 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Synthesis of gem-Diboromethyl-Substituted Bicyclo[1.1.1]pentanes and Their Application in Palladium-Catalyzed Cross CouplingsJournal of Organic Chemistry, 2023, 88(3), 1665-1694,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 25 °C
Referencia
- Synthesis of semicarbazide-sensitive amino oxidase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt
1.2 Reagents: Methanol ; rt
1.2 Reagents: Methanol ; rt
Referencia
- Substituted bicyclic compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt
1.2 Reagents: Methanol ; 15 min, cooled; 2 h, rt
Referencia
- Substituted amide compounds as farnesoid X receptor modulators and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; 4 h, rt
1.2 Reagents: Methanol ; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Methanol ; 15 min, 0 °C; 2 h, rt
Referencia
- Preparation of bridged bicyclic compounds as farnesoid X receptor modulators, United States, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Dichloromethane ; 0 °C; 3 h, rt
Referencia
- Preparation of amide compound having agonist action on FXR and TGR5, Japan, , ,
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Raw materials
- 1,4-dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Preparation Products
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Literatura relevante
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
Clasificación relacionada
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94994-15-7)Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):350.0/1226.0